2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid
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Overview
Description
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of amino groups at positions 2 and 6, a chlorophenyl group at position 5, and a carboxylic acid group at position 4. Pyrimidine derivatives are known for their diverse biological activities and are integral components of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid typically involves multi-step reactions. One common method involves the reaction of 2,4,6-triaminopyrimidine with 4-chlorobenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted pyrimidines, pyrimidine oxides, and reduced amine derivatives .
Scientific Research Applications
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, including anticancer and anti-inflammatory drugs.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell division. This inhibition leads to the disruption of nucleic acid synthesis, making it effective against rapidly dividing cells, such as cancer cells and microorganisms .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidine: Similar structure but with an ethyl group at position 6.
2,6-Dichloropyridine-4-carboxylic acid: Similar functional groups but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2,6-Diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
2762-82-5 |
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Molecular Formula |
C11H9ClN4O2 |
Molecular Weight |
264.67 g/mol |
IUPAC Name |
2,6-diamino-5-(4-chlorophenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H9ClN4O2/c12-6-3-1-5(2-4-6)7-8(10(17)18)15-11(14)16-9(7)13/h1-4H,(H,17,18)(H4,13,14,15,16) |
InChI Key |
HMEPMCWFLRZBCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(N=C2N)N)C(=O)O)Cl |
Origin of Product |
United States |
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